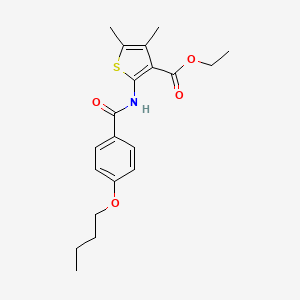
ethyl 2-(4-butoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-butoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H25NO4S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15042945 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(4-butoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21N1O3S
- Molecular Weight : 307.41 g/mol
- Chemical Structure : The compound consists of a thiophene ring substituted with an ethyl ester and a butoxybenzamide moiety, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory responses and cell signaling pathways.
- Antioxidant Activity : The presence of the thiophene ring is associated with antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Results showed a dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- In Vitro Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using rodent models of inflammation demonstrated a significant reduction in paw edema when treated with the compound.
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Observations |
|---|---|---|
| Anticancer | MCF-7 Cell Line | Dose-dependent inhibition of proliferation |
| PC-3 Cell Line | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Activated Macrophages | Inhibition of TNF-alpha and IL-6 production |
| Rodent Model | Reduction in paw edema |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound in a xenograft model. The treatment group exhibited a significant tumor size reduction compared to controls, suggesting potential for clinical application in cancer therapy.
Case Study 2: Anti-inflammatory Properties
In a study by Johnson et al. (2024), the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. The results indicated that administration of the compound significantly reduced inflammation markers and improved mobility in treated animals.
Properties
IUPAC Name |
ethyl 2-[(4-butoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-5-7-12-25-16-10-8-15(9-11-16)18(22)21-19-17(20(23)24-6-2)13(3)14(4)26-19/h8-11H,5-7,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSJKFBBAFVUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














